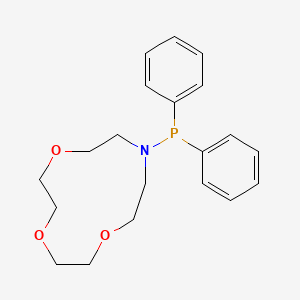
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphanyl group attached to a macrocyclic framework, which includes oxygen and nitrogen atoms, making it an interesting subject for research in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with a halogenated macrocycle under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
化学反応の分析
Types of Reactions
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and strong bases are often used.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used under inert conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted macrocyclic compounds.
Coordination: Metal-phosphine complexes.
科学的研究の応用
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane largely depends on its ability to form coordination complexes with metals. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the coordination sites on transition metals and the specific substrates involved in the catalytic processes .
類似化合物との比較
Similar Compounds
1,4-Bis(diphenylphosphanyl)butane: Another phosphine ligand with a different macrocyclic structure.
1,2-Bis(diphenylphosphanyl)ethane: A simpler phosphine ligand with a shorter chain.
4,6-Bis(diphenylphosphino)phenoxazine: A phosphine ligand with a phenoxazine core.
Uniqueness
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is unique due to its macrocyclic structure, which provides multiple coordination sites and can form more stable and diverse complexes compared to simpler phosphine ligands. This makes it particularly useful in applications requiring high stability and specificity .
特性
CAS番号 |
90330-42-0 |
|---|---|
分子式 |
C20H26NO3P |
分子量 |
359.4 g/mol |
IUPAC名 |
diphenyl(1,4,7-trioxa-10-azacyclododec-10-yl)phosphane |
InChI |
InChI=1S/C20H26NO3P/c1-3-7-19(8-4-1)25(20-9-5-2-6-10-20)21-11-13-22-15-17-24-18-16-23-14-12-21/h1-10H,11-18H2 |
InChIキー |
VFTPPXBJEZRHRZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


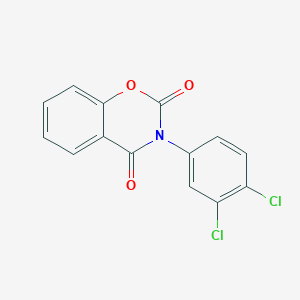
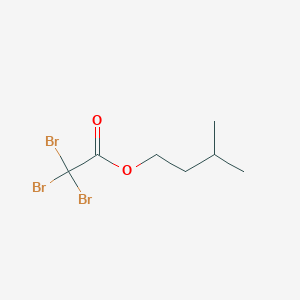
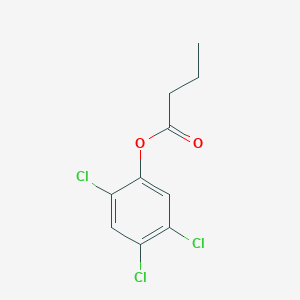
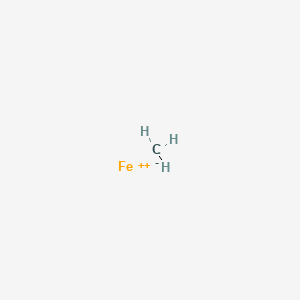
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

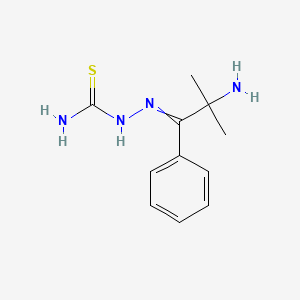
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
